3-Formylphenyl 2-(4-methoxyphenyl)acetate
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Overview
Description
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 2-(4-methoxyphenyl)acetate typically involves the esterification reaction between 3-formylphenol and 2-(4-methoxyphenyl)acetic acid. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve efficiency and yield. These methods allow for better control of reaction parameters and can lead to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Formylphenyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylphenyl 2-(4-methoxyphenyl)acetate has several applications in scientific research, including:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Formylphenyl 2-(4-methoxyphenyl)acetate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Formylphenylboronic Acid: Used in Suzuki-Miyaura cross-coupling reactions.
4-Formylphenylboronic Acid: Another phenylboronic acid used in similar applications.
2-(4-Methoxyphenyl)acetic Acid: A related acid used in the synthesis of esters.
Uniqueness: 3-Formylphenyl 2-(4-methoxyphenyl)acetate is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
(3-formylphenyl) 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-14-7-5-12(6-8-14)10-16(18)20-15-4-2-3-13(9-15)11-17/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCPAROXEFTCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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